molecular formula C12H14O3 B12651595 Pentanoic acid, 4-formylphenyl ester CAS No. 50262-50-5

Pentanoic acid, 4-formylphenyl ester

Cat. No.: B12651595
CAS No.: 50262-50-5
M. Wt: 206.24 g/mol
InChI Key: YQTQMRFNTGBMQC-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-formylphenyl ester is an organic compound with the molecular formula C12H14O3 It is an ester formed from pentanoic acid and 4-formylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-formylphenyl ester typically involves the esterification of pentanoic acid with 4-formylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-formylphenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanoic acid and 4-formylphenol.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products Formed

    Hydrolysis: Pentanoic acid and 4-formylphenol.

    Reduction: Pentanoic acid, 4-hydroxyphenyl ester.

    Oxidation: Pentanoic acid, 4-carboxyphenyl ester.

Scientific Research Applications

Pentanoic acid, 4-formylphenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-formylphenyl ester involves its interaction with various molecular targets and pathways The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, phenyl ester: Similar structure but lacks the formyl group.

    Pentanoic acid, 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a formyl group.

    Pentanoic acid, 4-carboxyphenyl ester: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

Pentanoic acid, 4-formylphenyl ester is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

50262-50-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-formylphenyl) pentanoate

InChI

InChI=1S/C12H14O3/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h5-9H,2-4H2,1H3

InChI Key

YQTQMRFNTGBMQC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

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